Griselimycin Production by Streptomyces: A Technical Guide for Researchers
Griselimycin Production by Streptomyces: A Technical Guide for Researchers
Abstract
Griselimycins, a class of cyclic depsipeptides, have garnered renewed interest as potent antituberculosis agents. Produced by select species of the genus Streptomyces, these natural products exhibit a unique mechanism of action, targeting the sliding clamp (DnaN) of bacterial DNA polymerase. This technical guide provides an in-depth overview of the griselimycin-producing organism, Streptomyces, its biosynthetic pathway, and detailed experimental protocols for cultivation, extraction, purification, and biological evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of griselimycin and its derivatives.
Introduction to Griselimycin and the Producing Organism
Griselimycins are potent antibacterial compounds, particularly effective against Mycobacterium tuberculosis, including multidrug-resistant strains[1][2]. These cyclic depsidecapeptides were first discovered in the 1960s, but their development was initially hampered by poor pharmacokinetic properties[3][4]. Recent advancements in synthetic chemistry have led to the creation of analogs, such as cyclohexylgriselimycin, with improved bioavailability and efficacy in animal models of tuberculosis[1][4][5][6].
The primary producers of griselimycins are bacteria of the genus Streptomyces, a group of Gram-positive, filamentous soil bacteria renowned for their prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics[7][8]. Specific strains identified as griselimycin producers include Streptomyces caelicus and Streptomyces griseus[1][5][9]. The strain Streptomyces DSM 40835 is a notable producer of griselimycin and its methylated analog, methylgriselimycin[3].
Biosynthesis of Griselimycin
The biosynthesis of griselimycin is orchestrated by a nonribosomal peptide synthetase (NRPS) gene cluster[3]. A key feature of griselimycins is the presence of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro), which plays a crucial role in the molecule's metabolic stability[3]. The biosynthetic pathway for 4-MePro involves a sub-operon within the griselimycin gene cluster. The process begins with the hydroxylation of L-leucine by the enzyme GriE, followed by oxidation to an aldehyde by GriF, and subsequent ring closure and reduction to form 4-MePro[3][10].
dot
Biosynthesis of Griselimycin, highlighting the formation of 4-MePro.
Mechanism of Action and Resistance
Griselimycins exert their bactericidal activity by inhibiting DNA replication[1][5]. The molecular target is the β-subunit of DNA polymerase, also known as the sliding clamp or DnaN[1][5]. By binding to DnaN, griselimycins prevent its interaction with the replicative DNA polymerase, thereby halting DNA synthesis[1][5]. This mechanism is distinct from many other antibiotics, making griselimycin a promising candidate for treating infections caused by resistant pathogens.
Resistance to griselimycins in mycobacteria can arise through the amplification of the dnaN gene, leading to overexpression of the target protein[1][5]. However, this resistance is often associated with a fitness cost and is reversible[1][5]. The producing organism, Streptomyces caelicus, protects itself through a self-resistance mechanism involving an additional analog of the sliding clamp that has a significantly lower affinity for griselimycin[1][5].
dot
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
